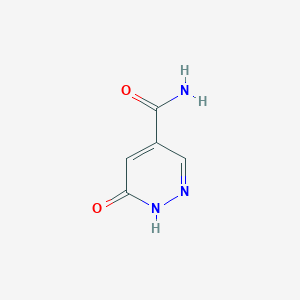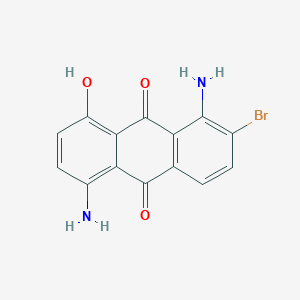
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H9BrN2O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both amino and bromine substituents on the anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione typically involves the bromination of aminoanthracene-9,10-dione derivatives. One common method employs nonanebis(peroxoic acid) as a stable peracid for oxidative bromination. This method offers advantages such as better stability at room temperature and ease of preparation compared to conventional peracids . The reaction is usually carried out in sulfuric acid or nitrobenzene at high temperatures (80 to 120°C) with or without a catalyst like copper or copper sulfate .
Industrial Production Methods
The use of hazardous molecular bromine and the need for high temperatures and long reaction times present challenges for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions, such as further bromination or nitration, can occur on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bromination typically uses molecular bromine or bromine sources like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various brominated, nitrated, or hydroxylated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Wirkmechanismus
The mechanism of action of 1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Diamino-2,6-dibromoanthracene-9,10-dione
- 1,8-Diamino-4,5-dibromoanthracene-9,10-dione
- 1,3-Diamino-2-hydroxyanthracene-9,10-dione
Uniqueness
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
242134-36-7 |
|---|---|
Molekularformel |
C14H9BrN2O3 |
Molekulargewicht |
333.14 g/mol |
IUPAC-Name |
1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9BrN2O3/c15-6-2-1-5-9(12(6)17)14(20)11-8(18)4-3-7(16)10(11)13(5)19/h1-4,18H,16-17H2 |
InChI-Schlüssel |
MFJTWVDYJJMSER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



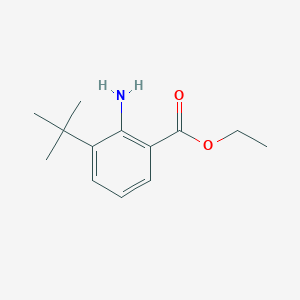
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)

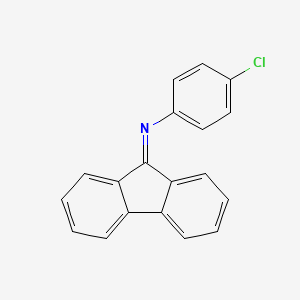
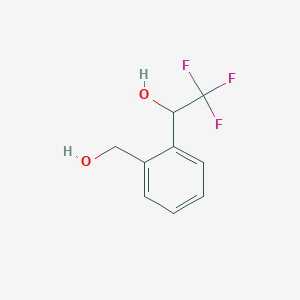


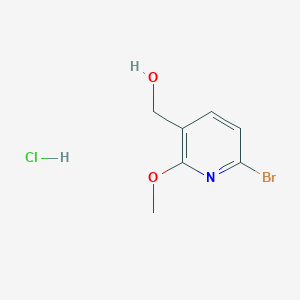

![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
